molecular formula C20H29N B1657393 1-(1-adamantyl)-N-benzylpropan-2-amine CAS No. 56558-44-2

1-(1-adamantyl)-N-benzylpropan-2-amine

Cat. No.: B1657393
CAS No.: 56558-44-2
M. Wt: 283.5 g/mol
InChI Key: DTMWDBKFHSFBDO-UHFFFAOYSA-N
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Description

1-(1-Adamantyl)-N-benzylpropan-2-amine is a tertiary amine featuring a rigid adamantane cage attached to the first carbon of a propan-2-amine backbone, with a benzyl group substituted on the nitrogen atom. Adamantane, a diamondoid hydrocarbon, confers exceptional steric bulk and lipophilicity, which can enhance membrane permeability and binding affinity to hydrophobic biological targets . This compound is part of a broader class of adamantane derivatives studied for their pharmacological properties, including antiviral, neuroactive, and enzyme-inhibitory effects .

Properties

CAS No.

56558-44-2

Molecular Formula

C20H29N

Molecular Weight

283.5 g/mol

IUPAC Name

1-(1-adamantyl)-N-benzylpropan-2-amine

InChI

InChI=1S/C20H29N/c1-15(21-14-16-5-3-2-4-6-16)10-20-11-17-7-18(12-20)9-19(8-17)13-20/h2-6,15,17-19,21H,7-14H2,1H3

InChI Key

DTMWDBKFHSFBDO-UHFFFAOYSA-N

SMILES

CC(CC12CC3CC(C1)CC(C3)C2)NCC4=CC=CC=C4

Canonical SMILES

CC(CC12CC3CC(C1)CC(C3)C2)NCC4=CC=CC=C4

Other CAS No.

56558-44-2

Origin of Product

United States

Comparison with Similar Compounds

(a) N-Methyl-1-(2-phenyl-1-adamantyl)propan-2-amine (Lrcl 1148)

  • Structure : Differs by replacing the benzyl group with a methyl group and introducing a phenyl substituent on the adamantane ring.
  • Its hydrochloride salt (CAS 31897-80-0) suggests improved aqueous solubility for pharmacological applications .
  • Activity : Likely shares neuroactive properties with the target compound due to the adamantane core, but the phenyl substitution may alter receptor specificity.

(b) 4-(1-Adamantyl)benzenesulfonamide (AdBeSA)

  • Structure : Replaces the propan-2-amine backbone with a sulfonamide-linked benzene ring.
  • Properties : The sulfonamide group increases polarity, reducing logP compared to the target compound. This modification enhances solubility but may limit blood-brain barrier penetration.
  • Activity: Demonstrated MHC loading enhancer (MLE) activity in immunological studies, suggesting divergent applications from the amine-based target compound .

(c) 1-Propionyladamantane (AdPr)

  • Structure : Features a propionyl group instead of the propan-2-amine chain.
  • However, the absence of a nitrogen atom eliminates amine-related receptor interactions.
  • Activity : Primarily explored in metabolic studies rather than neuropharmacology .

Non-Adamantane Analogues with Similar Amine Backbones

(a) N-Benzylpropan-2-amine

  • Structure : Lacks the adamantyl group, retaining only the benzyl-propan-2-amine framework.
  • Properties : Reduced molecular weight (MW ≈ 163.25 g/mol vs. ~297.45 g/mol for the target compound) and lower logP, implying higher aqueous solubility but reduced membrane permeability.
  • Activity : Simpler analogues like this are precursors in stimulant synthesis (e.g., amphetamines) but lack the target’s adamantane-driven pharmacokinetic advantages .

(b) 1-Phenylpropan-2-amine

  • Structure : A primary amine with a phenyl group on the first carbon.
  • Properties : The absence of both adamantane and benzyl groups results in minimal steric bulk and lower lipophilicity (logP ≈ 1.5).
  • Activity : Core structure of amphetamine derivatives, with documented stimulant effects; contrasts with the target compound’s likely neuroactive profile modulated by adamantane .

Comparative Data Table

Compound Name Molecular Weight (g/mol) Key Functional Groups logP (Predicted) Biological Activity Highlights
1-(1-Adamantyl)-N-benzylpropan-2-amine ~297.45 Adamantyl, benzyl, tertiary amine ~4.2 Neuroactive potential, enzyme inhibition
N-Methyl-1-(2-phenyl-1-adamantyl)propan-2-amine ~311.48 Phenyl-adamantyl, methylamine ~4.5 Receptor-specific modulation
AdBeSA ~291.38 Adamantyl, sulfonamide ~2.8 MHC loading enhancement
N-Benzylpropan-2-amine ~163.25 Benzyl, secondary amine ~2.1 Precursor for stimulant synthesis
1-Phenylpropan-2-amine ~135.21 Phenyl, primary amine ~1.5 Amphetamine-like stimulant effects

Research Findings and Implications

  • Adamantane Impact : The adamantyl group in this compound significantly increases lipophilicity (logP ~4.2), favoring interactions with lipid-rich environments like the central nervous system. However, this may also reduce water solubility, necessitating formulation adjustments (e.g., salt forms) .
  • Benzyl vs. Methyl Substitution : Compared to N-methyl analogues, the benzyl group enhances aromatic stacking but may introduce metabolic vulnerabilities (e.g., cytochrome P450 oxidation) .
  • Activity Divergence : Adamantane derivatives with sulfonamide or ketone groups (e.g., AdBeSA, AdPr) exhibit distinct biological roles, underscoring the propan-2-amine backbone’s importance in neuroactive applications .

Preparation Methods

Reductive Amination of 1-Adamantyl Ketones

A plausible route involves reductive amination between 1-adamantanecarbaldehyde and benzylpropan-2-amine. This method leverages the electrophilicity of the adamantyl carbonyl group and the nucleophilic nature of the amine.

Procedure :

  • Condensation : React 1-adamantanecarbaldehyde with benzylpropan-2-amine in a polar aprotic solvent (e.g., dichloromethane) under acidic catalysis (e.g., acetic acid) to form an imine intermediate.
  • Reduction : Treat the imine with a reducing agent such as sodium cyanoborohydride (NaBH3CN) or hydrogen gas (H2) in the presence of a palladium catalyst.

Key Considerations :

  • The adamantyl group’s steric bulk may slow imine formation, necessitating prolonged reaction times or elevated temperatures.
  • Selective reduction of the imine over other functional groups requires careful choice of reductant.

Table 1: Representative Conditions for Reductive Amination

Component Specification Source Citation
Adamantane carbonyl precursor 1-Adamantanecarbaldehyde
Solvent Dichloromethane, methanol
Catalyst/Reductant NaBH3CN, Pd/C (H2 atmosphere)
Typical Yield Range 40–65% (estimated from analogous reactions)

Alkylation of N-Benzylpropan-2-Amine with 1-Adamantyl Halides

Direct alkylation using 1-adamantyl bromide or iodide represents a straightforward approach, though steric hindrance may limit efficiency.

Procedure :

  • Nucleophilic Substitution : Combine N-benzylpropan-2-amine with 1-adamantyl bromide in a polar solvent (e.g., dimethylformamide) with a base (e.g., potassium carbonate) to deprotonate the amine and facilitate SN2 displacement.
  • Purification : Isolate the product via column chromatography (ethyl acetate/hexane gradient).

Mechanistic Challenges :

  • The adamantyl group’s rigidity impedes backside attack in SN2 mechanisms, favoring elimination or requiring elevated temperatures.
  • Alternative pathways, such as radical-mediated alkylation, may improve yields but require specialized initiators (e.g., AIBN).

Table 2: Alkylation Reaction Parameters

Parameter Detail Source Citation
Adamantyl Halide 1-Adamantyl bromide
Base K2CO3, Et3N
Solvent DMF, acetonitrile
Temperature 80–100°C

Palladium-Catalyzed C–N Coupling

Palladium-mediated cross-coupling offers a modular route, particularly for introducing the adamantyl group to pre-functionalized amines.

Procedure :

  • Substrate Preparation : Synthesize a propargylamine derivative (e.g., N-benzylpropan-2-yn-1-amine) for alkyne-azide cycloaddition or direct coupling.
  • Coupling Reaction : Employ a Pd(0)/N-heterocyclic carbene (NHC) catalyst to facilitate C–N bond formation between an adamantylboronic acid and the amine.

Advantages :

  • High functional group tolerance enables late-stage adamantylation.
  • Chiral NHC ligands (e.g., SIPhOH) could theoretically induce enantioselectivity, though this remains unexplored for this target.

Table 3: Palladium-Catalyzed Coupling Conditions

Component Specification Source Citation
Catalyst Pd(OAc)2 with NHC ligands
Coupling Partner 1-Adamantylboronic acid
Solvent Toluene, THF
Additive Cs2CO3, K3PO4

Comparative Analysis of Methodologies

Yield and Scalability

  • Reductive Amination : Moderate yields (40–65%) but scalable with standard laboratory equipment.
  • Alkylation : Lower yields (30–50%) due to steric effects; limited scalability without optimized conditions.
  • Palladium Catalysis : Potentially higher yields (50–70%) but requires costly catalysts and inert conditions.

Functional Group Compatibility

  • Palladium methods tolerate esters and heteroaromatics, making them suitable for complex derivatives.
  • Alkylation is sensitive to steric hindrance but compatible with electron-withdrawing groups on the benzyl ring.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(1-adamantyl)-N-benzylpropan-2-amine?

  • Methodology :

  • Step 1 : Bromination of adamantane to yield 1-bromoadamantane.
  • Step 2 : Grignard reagent formation using magnesium in anhydrous ether.
  • Step 3 : Reaction with a benzyl-substituted aldehyde (e.g., benzyl-protected propanal) to form the chiral intermediate.
  • Step 4 : Amine functionalization via reductive amination or nucleophilic substitution.
    • Key Considerations : The adamantyl group’s rigidity requires high-temperature conditions for coupling reactions. Catalytic systems like Pd or Ni may enhance efficiency in cross-coupling steps .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR : 1H^1 \text{H}- and 13C^{13}\text{C}-NMR confirm adamantyl and benzyl group integration (e.g., adamantyl protons at δ 1.6–2.1 ppm; benzyl aromatic protons at δ 7.2–7.4 ppm).
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+^+ for C20_{20}H27_{27}N: calculated 282.222).
  • IR : Stretching frequencies for amine (3300–3500 cm1^{-1}) and adamantyl C-H bonds (2850–2900 cm1^{-1}) .

Q. What are the primary research applications of this compound?

  • Chemistry : Chiral building block for synthesizing rigid, lipophilic analogs in drug discovery.
  • Biology : Investigated for membrane permeability due to the adamantyl group’s lipid affinity.
  • Medicine : Potential neuromodulatory effects via interactions with dopamine or serotonin receptors .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis?

  • Chiral Resolution : Use chiral auxiliaries (e.g., (R)- or (S)-BINOL) or enzymatic resolution (e.g., lipases) to separate enantiomers.
  • Asymmetric Catalysis : Employ Pd-catalyzed allylic amination with chiral ligands (e.g., PHOX ligands) to achieve >90% enantiomeric excess .
  • Analytical Validation : Chiral HPLC (e.g., Chiralpak AD-H column) confirms purity. Contradictions in optical rotation data may arise from solvent polarity .

Q. What strategies mitigate low yields in catalytic coupling steps?

  • Catalyst Optimization : Screen Pd(0)/Pd(II) systems with phosphine ligands (e.g., XPhos) to stabilize intermediates.
  • Solvent Effects : Use polar aprotic solvents (DMA or DMF) to enhance solubility of adamantyl intermediates.
  • Temperature Control : Reactions at 80–100°C improve kinetic control, reducing side-product formation .

Q. How does the adamantyl group influence pharmacokinetic properties?

  • Lipophilicity : Adamantyl increases logP by ~2.5 units, enhancing blood-brain barrier penetration (measured via PAMPA assays).
  • Metabolic Stability : The rigid structure resists cytochrome P450 oxidation, prolonging half-life in vivo (t1/2_{1/2} >6 hours in rodent models).
  • Contradictions : Some studies report reduced solubility (<10 µM in PBS), requiring formulation with cyclodextrins .

Data Contradictions and Resolution

Q. How to resolve discrepancies in reported spectral data?

  • Case Study : NMR shifts for the benzyl group vary (±0.1 ppm) due to solvent (CDCl3_3 vs. DMSO-d6_6).
  • Resolution : Standardize solvent and temperature conditions. Cross-validate with X-ray crystallography if crystalline derivatives are available .

Structural and Functional Comparisons

Q. How does this compound compare to rimantadine (1-(1-adamantyl)ethanamine)?

  • Structural Differences : The benzylpropan-2-amine chain introduces a flexible spacer, altering receptor binding kinetics.
  • Functional Impact : Rimantadine targets influenza M2 ion channels, while the benzyl derivative shows affinity for monoamine transporters (e.g., SERT in MDCK assays) .

Experimental Design for Biological Studies

Q. What in vitro assays are suitable for evaluating neuroactivity?

  • Radioligand Binding : Screen against hDAT, hSERT, and hNET using 3H^3 \text{H}-nisoxetine or 3H^3 \text{H}-citalopram.
  • Functional Assays : Measure uptake inhibition in HEK293 cells transfected with monoamine transporters (IC50_{50} calculations).
  • Controls : Compare to known uptake inhibitors (e.g., cocaine for DAT) to validate assay sensitivity .

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